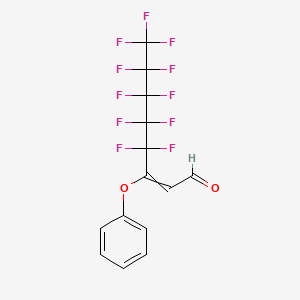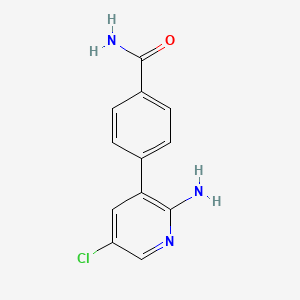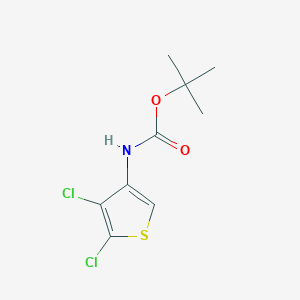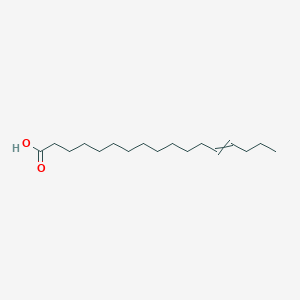
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide is an organic compound with the molecular formula C7H7NS2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its unique structure, which includes a pyridine ring substituted with a carbodithioic acid methyl ester and an oxide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbodithioic acid, methyl ester, 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is commercially available.
Functional Group Introduction: The carbodithioic acid methyl ester group is introduced through a series of reactions involving thiocarbonyl compounds and methylating agents.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Parent pyridine compound.
Substitution: Derivatives with various functional groups replacing the methyl ester.
Applications De Recherche Scientifique
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarbodithioic acid, methyl ester, 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carbodithioic acid methyl ester and oxide groups allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinecarboxylic acid, methyl ester: Similar structure but lacks the carbodithioic acid and oxide groups.
Pyridine-4-carboxylic acid: Contains a carboxylic acid group instead of the carbodithioic acid methyl ester.
4-Methoxycarbonylpyridine: Similar ester group but lacks the carbodithioic acid and oxide groups.
Uniqueness
4-Pyridinecarbodithioic acid, methyl ester, 1-oxide is unique due to the presence of both the carbodithioic acid methyl ester and oxide groups. These functional groups impart distinct chemical properties, making the compound valuable in various research applications.
Propriétés
Numéro CAS |
711603-41-7 |
|---|---|
Formule moléculaire |
C7H7NOS2 |
Poids moléculaire |
185.3 g/mol |
Nom IUPAC |
methyl 1-oxidopyridin-1-ium-4-carbodithioate |
InChI |
InChI=1S/C7H7NOS2/c1-11-7(10)6-2-4-8(9)5-3-6/h2-5H,1H3 |
Clé InChI |
NWCMJDYFHAXBPI-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)C1=CC=[N+](C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)

![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)

![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)


silane](/img/structure/B12538758.png)
